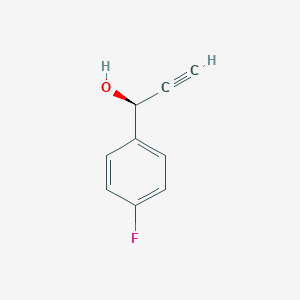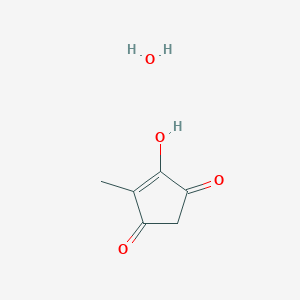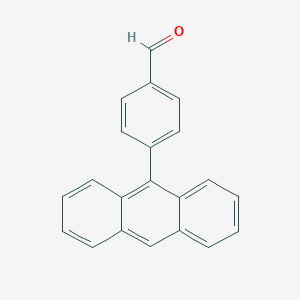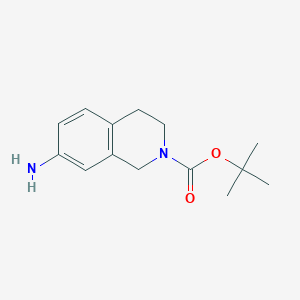![molecular formula C4H6BrN B061486 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane CAS No. 181872-99-1](/img/structure/B61486.png)
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane, also known as BAMBA, is a bicyclic aziridine compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been shown to disrupt the bacterial cell membrane, leading to bacterial death. However, the exact biochemical and physiological effects of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is its high potency against cancer cells and bacteria, which makes it a promising candidate for drug development. However, its low solubility in water and limited availability can pose challenges for lab experiments. Additionally, the toxicity of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane towards normal cells needs to be carefully evaluated before its clinical use.
Orientations Futures
There are several future directions for 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane research. One of the areas of interest is the development of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane-based drugs for the treatment of cancer and bacterial infections. Another area of research is the synthesis of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane needs to be further elucidated to understand its potential applications in other fields, such as material science and organic synthesis.
Conclusion:
In conclusion, 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its high potency against cancer cells and bacteria makes it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane involves the reaction of 3-bromopropene with aziridine in the presence of a base catalyst. This method was first reported by C. R. Hauser and J. W. Daly in 1974. Since then, various modifications have been made to the synthesis method to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(Bromomethyl)-1-azabicyclo[1.1.0]butane has also shown promising results in the treatment of bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
181872-99-1 |
|---|---|
Nom du produit |
3-(Bromomethyl)-1-azabicyclo[1.1.0]butane |
Formule moléculaire |
C4H6BrN |
Poids moléculaire |
148 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C4H6BrN/c5-1-4-2-6(4)3-4/h1-3H2 |
Clé InChI |
HRBMGGASPUQFCQ-UHFFFAOYSA-N |
SMILES |
C1C2(N1C2)CBr |
SMILES canonique |
C1C2(N1C2)CBr |
Synonymes |
1-Azabicyclo[1.1.0]butane,3-(bromomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



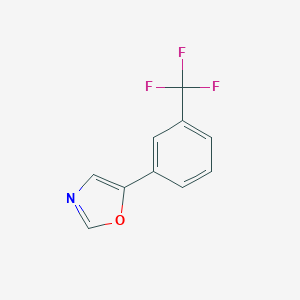
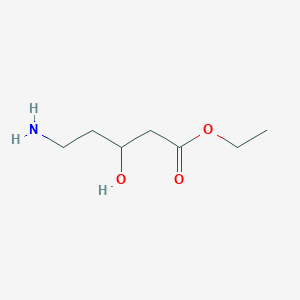
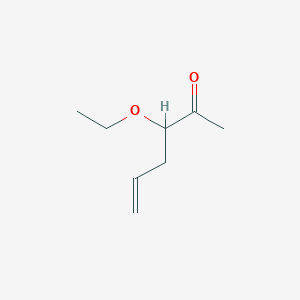
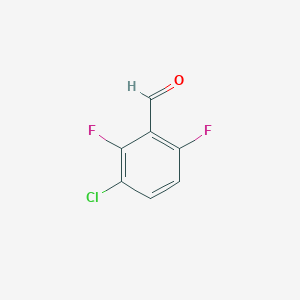

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)




